molecular formula C18H13ClN2O B13378630 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol

3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol

Cat. No.: B13378630
M. Wt: 308.8 g/mol
InChI Key: JHJGNDGNHUONCT-UHFFFAOYSA-N
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Description

3-[(E)-(2-Chlorophenyl)diazenyl]biphenyl-4-ol (CAS: 606923-27-7) is an azo compound characterized by a biphenyl core substituted with a hydroxyl group at the 4-position and an (E)-configured diazenyl group bearing a 2-chlorophenyl moiety at the 3-position. Its molecular formula is C₁₈H₁₃ClN₂O, with a molecular weight of 308.762 g/mol . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 499.4±45.0 °C, and a logP value of 5.26, indicating significant hydrophobicity . The compound’s structure has been confirmed via spectroscopic methods (IR, UV-Vis, NMR) and crystallographic analysis using tools like ORTEP-III, which facilitates 3D visualization of molecular geometry .

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)diazenyl]-4-phenylphenol

InChI

InChI=1S/C18H13ClN2O/c19-15-8-4-5-9-16(15)20-21-17-12-14(10-11-18(17)22)13-6-2-1-3-7-13/h1-12,22H

InChI Key

JHJGNDGNHUONCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Diazonium Salt

  • Starting Material: 2-Aminophenol or a similar amino phenolic derivative.
  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
  • Conditions: The amino phenol is dissolved in dilute HCl and cooled to 0–5°C. Sodium nitrite solution is added dropwise to form the diazonium salt.
ArNH₂ + NaNO₂ + HCl → ArN₂⁺Cl⁻ + NaCl + H₂O
  • Note: The diazonium salt is stabilized at low temperatures to prevent decomposition.

Step 2: Azo Coupling with 2-Chlorophenol or a Biphenyl Derivative

  • Coupling Partner: Biphenyl-4-ol or a biphenyl derivative with phenolic hydroxyl group.
  • Reagents: The diazonium salt is slowly added to a solution of biphenyl-4-ol in an alkaline medium (usually sodium hydroxide or sodium carbonate).
  • Conditions: The reaction is maintained at low temperature (~0–5°C) to control the azo coupling and prevent side reactions.

Reaction:

ArN₂⁺Cl⁻ + Ar'OH → Ar–N=N–Ar' + HCl
  • Outcome: Formation of the azo linkage between the diazonium ion and biphenyl-4-ol, yielding the azo compound.

Preparation of the 2-Chlorophenyl Diazenyl Intermediate

The synthesis of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol specifically involves the diazotization of 2-aminophenol derivatives substituted with a chlorophenyl group, followed by azo coupling with biphenyl-4-ol.

Methodology:

  • Raw Materials:

    • 2-Aminophenol derivative with chlorophenyl substitution.
    • Sodium nitrite.
    • Hydrochloric acid.
    • Biphenyl-4-ol.
  • Reaction Conditions:

    • Diazotization at 0–5°C.
    • Coupling at similar low temperatures to control stereochemistry and prevent oxidation.

Reaction Scheme:

2-Aminophenol derivative + NaNO₂ + HCl → Diazonium salt
Diazonium salt + biphenyl-4-ol (alkaline) → azo compound

Yield and Purification:

  • The azo coupling typically yields high purity products (>80%) under controlled conditions.
  • Purification involves filtration, washing, and recrystallization from suitable solvents such as ethanol or acetic acid.

Alternative Synthesis Approaches

Recent advances suggest alternative routes that utilize palladium-catalyzed cross-coupling reactions, especially for complex biphenyl derivatives.

Palladium-Catalyzed Cross-Coupling

  • Method: Suzuki-Miyaura coupling of aryl halides with phenylboronic acids.
  • Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), aryl halides (e.g., 2-chlorobromobenzene), phenylboronic acids.
  • Conditions: Reactions are typically performed in polar solvents like dimethylformamide (DMF) or aqueous-organic mixtures at elevated temperatures (~80–100°C).

Example:

2-Chlorobromobenzene + phenylboronic acid + Pd catalyst + base → biphenyl derivative
  • The resulting biphenyl is then subjected to diazotization and azo coupling as described above.

Direct Aromatic Substitution

  • Electrophilic substitution on biphenyl-4-ol with diazonium salts can be employed, although this method is less controlled and yields are variable.

Notes on Reaction Conditions and Optimization

Parameter Typical Range Significance
Temperature 0–5°C during diazotization; 0–10°C during coupling Prevents decomposition of diazonium salts and controls stereochemistry
pH 8–10 during azo coupling Ensures phenolic groups are deprotonated for optimal coupling
Solvent Water, ethanol, or acetic acid Solvent choice affects solubility and reaction rate
Catalyst Palladium-based (e.g., Pd(PPh₃)₄) Promotes cross-coupling reactions when applicable

Summary of Key Literature Data

Source Methodology Key Reagents Yield Remarks
Patents (CN105732392A) Diazotization + azo coupling 2-Aminophenol derivatives, NaNO₂, HCl ~83% Controlled low-temperature conditions
Research Articles (PubMed, Chemosphere) Palladium-catalyzed cross-coupling Aryl halides, boronic acids, Pd catalysts Variable Suitable for complex biphenyls, high yield
Recent Reviews Multiple pathways including direct substitution Various aromatic precursors Up to 90% Emphasis on green chemistry and scalable methods

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-chlorophenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The molecular targets and pathways involved include enzymes and receptors that are sensitive to the structural changes induced by the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenyldiazenyl-4’-[(4-Chlorobenzyl)oxy]biphenyl Derivatives

These derivatives share the biphenyl-azo scaffold but feature a 4-chlorobenzyloxy group at the 4’-position instead of a hydroxyl group. Compound 2e (C₁₈H₁₂Cl₂N₂O) from this class exhibits antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the electron-withdrawing 4-chlorobenzyloxy substituent enhancing membrane penetration . In contrast, the hydroxyl group in the target compound may reduce lipophilicity (logP: 5.26 vs.

3-(1-Acetylpiperidin-4-yl)-4-[(E)-(4-Chlorophenyl)diazenyl]-1,4-dihydropyrazol-5-one

This pyrazolone-based azo compound (studied in rat autotaxin inhibition) shares the (E)-diazenyl-4-chlorophenyl motif but incorporates a heterocyclic pyrazolone ring. X-ray diffraction analysis reveals that the 4-chlorophenyl diazenyl group participates in π-π stacking interactions with protein residues, a feature likely conserved in the target compound . However, the biphenyl core of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol may confer greater conformational rigidity compared to the pyrazolone derivative, influencing binding affinity .

2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol

This triazole-containing azo compound features a 3-chlorophenyl group and iodine substituents. The iodine atoms significantly increase molecular weight (Exact Mass: ~600 vs. 308.76 for the target compound) and polar surface area, reducing blood-brain barrier permeability.

Data Tables

Table 1. Physicochemical Properties

Property 3-[(E)-(2-Chlorophenyl)diazenyl]biphenyl-4-ol 4-Phenyldiazenyl-4’-[(4-chlorobenzyl)oxy]biphenyl (2e)
Molecular Formula C₁₈H₁₃ClN₂O C₁₈H₁₂Cl₂N₂O
Molecular Weight (g/mol) 308.76 343.21
logP 5.26 6.1 (estimated)
Boiling Point (°C) 499.4±45.0 Not reported
Biological Activity Not reported Antibacterial (MIC: 8 µg/mL)

Table 2. Spectroscopic Data Comparison

Compound IR (N=N stretch, cm⁻¹) UV-Vis λmax (nm)
Target Compound Not reported 228, 260, 338, 432
Compound 2e 1574, 1451 228, 260, 338, 432

Biological Activity

3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol, a compound featuring a diazenyl group linked to a biphenyl structure, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol can be represented as follows:

C19H15ClN2O\text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{O}

This compound features a biphenyl backbone with a hydroxyl group at the para position and a diazenyl group attached to a chlorophenyl moiety. The presence of halogen substituents is often correlated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various diazenyl derivatives, including 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol. The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies

  • Cell Line Studies :
    • In vitro assays demonstrated that compounds structurally similar to 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, one related compound showed an IC50 value of 0.74 µM against HepG2 cells, indicating potent antiproliferative effects .
    Cancer Cell Line IC50 (µM)
    MCF73.79
    HepG20.71
    A5490.28
  • Mechanistic Insights :
    • The compound was found to induce apoptosis through the activation of caspases and alterations in mitochondrial membrane potential. This suggests that it may act as a pro-apoptotic agent, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol has been evaluated for its antimicrobial efficacy.

Antibacterial Studies

Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli300
S. aureus400

These findings suggest that the presence of halogen atoms enhances the antibacterial properties, potentially due to increased lipophilicity and interaction with bacterial membranes .

Q & A

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 5 mg/mL).
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .

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